molecular formula C12H11N3O5S B3118626 methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate CAS No. 240799-51-3

methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate

Cat. No.: B3118626
CAS No.: 240799-51-3
M. Wt: 309.3 g/mol
InChI Key: QMMWVUYCWVCICA-HWKANZROSA-N
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Description

Methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with an (E)-configured ethenylamino group. The ethenyl group is further functionalized with a 3-methyl-4-nitro-1,2-oxazole moiety. Such compounds are often explored in agrochemical and pharmaceutical research due to the pharmacophoric relevance of thiophene and oxazole rings .

Properties

IUPAC Name

methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c1-7-10(15(17)18)9(20-14-7)3-5-13-8-4-6-21-11(8)12(16)19-2/h3-6,13H,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMWVUYCWVCICA-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Analysis

Table 1: Structural Comparison with Key Analogs
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Thiophene-2-carboxylate (E)-Ethenylamino linked to 3-methyl-4-nitro-1,2-oxazole Nitro, oxazole, methyl ester
Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate Thiophene-2-carboxylate Cyano, phenylamino, ethyl ester Cyano, amine, ester
Metsulfuron-methyl (from ) Triazine-benzoate Sulfonylurea bridge, methoxy, methyl-triazine Sulfonylurea, triazine, ester
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorophenyl, chlorobenzylideneamino Thione, chloro, triazole

Key Observations :

  • The target compound’s nitro-oxazole group distinguishes it from sulfonylureas (e.g., metsulfuron-methyl), which rely on triazine and sulfonylurea motifs for herbicidal activity .
  • Unlike triazole-thione derivatives , the thiophene core in the target compound may confer distinct π-stacking interactions in biological systems.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties*
Compound Name Molecular Weight (g/mol) LogP (Octanol-Water) Water Solubility (mg/L)
Target Compound ~349.3 2.1 (estimated) Low (<10)
Ethyl 4-cyano-thiophene-2-carboxylate ~278.3 1.8 Moderate (~50)
Metsulfuron-methyl 381.4 2.5 Low (~20)

Key Observations :

  • The nitro group in the target compound increases LogP compared to cyano-substituted thiophenes, reducing water solubility.
  • Metsulfuron-methyl’s higher molecular weight and sulfonylurea group contribute to its lower solubility compared to the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. A plausible route involves:

Thiophene ring formation : Use the Gewald reaction, where a diene precursor reacts with sulfur to form the thiophene core (e.g., ethyl cyanoacetate and acetoacetanilide as starting materials) .

Functionalization : Introduce the nitro-oxazole moiety through electrophilic substitution or coupling reactions. For example, an (E)-configured ethenyl linker can be formed via Heck or Wittig reactions .

Esterification : Methyl ester formation using methanol and a catalyst (e.g., triethylamine in dichloromethane) .

  • Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize side products. Monitor progress via TLC or HPLC .

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the thiophene ring (δ 6.5–7.5 ppm for aromatic protons), nitro groups (electron-withdrawing effects), and ester signals (δ 3.7–4.1 ppm for methyl esters) .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns (e.g., loss of NO₂ from the nitro-oxazole group) .
  • Elemental Analysis : Validate empirical formula (C, H, N, S content) .
  • X-ray Crystallography : Resolve stereochemistry of the ethenylamino group if single crystals are obtainable .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised to avoid inhalation of dust .
  • Storage : Store in a cool, dry place away from oxidizing agents. Use inert gas (e.g., argon) for moisture-sensitive intermediates .
  • Spill Management : Avoid water contact (prevents toxic gas formation). Use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar thiophene derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Reagent Purity : Use HPLC-grade solvents and rigorously dry reagents to minimize side reactions .
  • Catalyst Selection : Compare yields using palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for coupling steps .
  • Reaction Monitoring : Implement real-time FTIR or inline NMR to detect intermediates and optimize reaction termination points .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .

Q. What strategies can be employed to study the environmental fate of this compound?

  • Methodological Answer :

  • Degradation Studies : Conduct photolysis (UV light) and hydrolysis (pH 5–9) experiments to identify breakdown products .
  • Ecotoxicology : Assess acute toxicity using Daphnia magna or algal models (OECD Test 201/202). Measure LC₅₀ values and bioaccumulation potential (log P) .
  • Computational Modeling : Use QSAR models to predict persistence (e.g., BIOWIN) or groundwater contamination risk .

Q. How can the biological activity of this compound be optimized for therapeutic applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro position on oxazole, ester groups) and test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to receptors (e.g., kinase domains) .
  • In Vivo Testing : Use murine models to evaluate pharmacokinetics (oral bioavailability, half-life) and dose-response curves .

Q. What experimental design principles should guide stability studies under varying conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
  • Analytical Stability Indicators : Track changes via HPLC purity assays and mass balance calculations .
  • Long-Term Stability : Use accelerated stability testing (Arrhenius equation) to extrapolate shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate

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